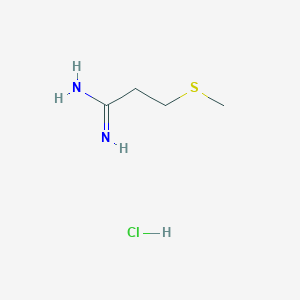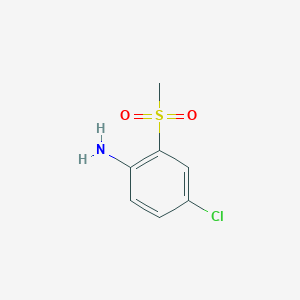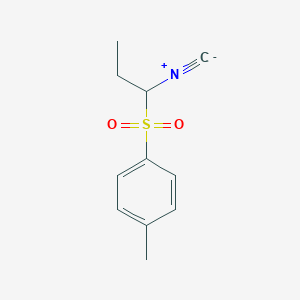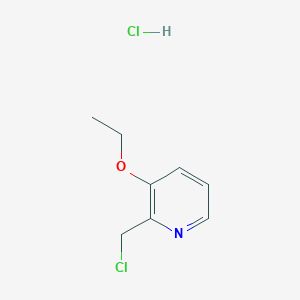![molecular formula C6H7NO5 B1342429 2,5-Pyrrolidinedione, 1-[(hydroxyacetyl)oxy]- CAS No. 19374-87-9](/img/structure/B1342429.png)
2,5-Pyrrolidinedione, 1-[(hydroxyacetyl)oxy]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of “2,5-Pyrrolidinedione, 1-[(hydroxyacetyl)oxy]-” can be represented as a 2D Mol file . The IUPAC Standard InChI is InChI=1S/C4H5NO3/c6-3-1-2-4 (7)5 (3)8/h8H,1-2H2 .Physical And Chemical Properties Analysis
The molecular weight of “2,5-Pyrrolidinedione, 1-[(hydroxyacetyl)oxy]-” is 173.12 g/mol. The IUPAC Standard InChI is InChI=1S/C4H5NO3/c6-3-1-2-4 (7)5 (3)8/h8H,1-2H2 .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Researchers have developed novel synthesis methods and conducted structural analyses of derivatives of 2,5-Pyrrolidinedione. For instance, novel AZA-Imidoxy compounds have been synthesized, including derivatives like 1-{[1-naphthyldiazenyl]oxy}pyrrolidine-2,5-dione, showcasing potential chemotherapeutic applications due to their antimicrobial activities (Jain, Nagda, & Talesara, 2006). Another study details the synthesis of 2,5-disubstituted pyrroles and their tautomeric transformations, contributing to the understanding of the structural properties of pyrrolidine derivatives (Li, Larsen, & Brooker, 2003).
Chemical Reactions and Mechanisms
Several studies have focused on the chemical reactions involving 2,5-Pyrrolidinedione derivatives. For example, manganese(III)-based reactions with 1,1-diarylethenes have led to the synthesis of 4-ethenyl- and 4-ethyl-2,3-pyrrolidinedione derivatives, demonstrating the versatility of these compounds in organic synthesis (Nguyen Van Ha & Le Thi My Trinh, 2015). Another study explored the facile access to 3-alkyl-substituted 3-hydroperoxy-2,4-pyrrolidinediones using manganese(III)-catalyzed aerobic oxidation, highlighting a method to obtain hydroperoxy derivatives in quantitative yields (Haque & Nishino, 2012).
Biological and Medicinal Applications
The biological and medicinal applications of 2,5-Pyrrolidinedione derivatives have been a significant area of research. Comparative studies on covalent protein binding of hexanedione derivatives have provided insights into their neurotoxicity, elucidating the role of pyrrole adduction in neuropathy (DeCaprio, Kinney, & LoPachin, 2009). Additionally, the antibacterial and antifungal activities of 2,3-pyrrolidinedione derivatives against oral pathogens have been evaluated, demonstrating significant antimicrobial activity comparable to chlorhexidine (Dhavan et al., 2016).
Environmental and Catalytic Applications
2,5-Pyrrolidinedione derivatives have also found applications in environmental and catalytic processes. For instance, the electrogeneration of hydroxyl radicals on boron-doped diamond electrodes has been studied, with oxidation processes involving these radicals indicating the potential for environmental applications (Marselli et al., 2003). Moreover, chiral-substituted poly-N-vinylpyrrolidinones have been synthesized for use in catalytic asymmetric oxidation reactions, showcasing the utility of pyrrolidinedione derivatives in enhancing optical yields in various oxidation processes (Hao et al., 2016).
Safety And Hazards
Propiedades
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-hydroxyacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO5/c8-3-6(11)12-7-4(9)1-2-5(7)10/h8H,1-3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLZNGFXJKPJSJO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20609110 |
Source


|
| Record name | 1-[(Hydroxyacetyl)oxy]pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20609110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Pyrrolidinedione, 1-[(hydroxyacetyl)oxy]- | |
CAS RN |
19374-87-9 |
Source


|
| Record name | 1-[(Hydroxyacetyl)oxy]pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20609110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(Glycoloyloxy)succinimide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ST4K2MY5UU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














